BenchChemオンラインストアへようこそ!

Tivirapine

HIV-1 antiviral screening NNRTI potency comparison wild-type HIV-1 inhibition

Tivirapine is a first-generation NNRTI of the TIBO class, supplied for research use. Its sub-10 nanomolar potency (EC50 4 nM) enables robust high-throughput screening with minimal vehicle interference. It retains activity against the Y181C mutant, unlike loviride and delavirdine, making it critical for cross-resistance panels. It also displays measurable activity against HIV-2 and SIV strains, a unique differentiation from nevirapine. Additionally, its co-crystallized structure and validated binding free energy make it a reference ligand for in silico docking and molecular dynamics workflows.

Molecular Formula C16H20ClN3S
Molecular Weight 321.9 g/mol
CAS No. 137332-54-8
Cat. No. B1683184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTivirapine
CAS137332-54-8
Synonyms8-chloro-TIBO
8-chlorotetrahydroimidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-thione
Molecular FormulaC16H20ClN3S
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S
InChIInChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1
InChIKeyZNFFMCYSMBXZQU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tivirapine (R-86183, 8-Cl-TIBO) 137332-54-8: First-Generation NNRTI Compound for HIV-1 Research and Drug Development Studies


Tivirapine (R-86183; 8-Cl-TIBO; CAS 137332-54-8) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione (TIBO) structural class [1]. It was developed as a first-generation NNRTI that reached clinical development but was not advanced to regulatory approval [2]. Tivirapine inhibits HIV-1 reverse transcriptase (RT) by binding to a specific allosteric hydrophobic pocket distinct from the NRTI substrate binding site [1]. It is supplied for research use in antiviral mechanism studies, comparative NNRTI pharmacology, and as a reference compound in antiviral screening programs.

Tivirapine vs. Other NNRTIs: Why Generic Substitution Is Not Straightforward in Research Settings


Within the NNRTI class, compounds exhibit divergent resistance mutation susceptibility profiles, potency ranges against HIV-1 wild-type strains, and distinct patterns of antiviral activity across HIV-2 and SIV models. While first-generation agents such as tivirapine (TIBO derivative) and loviride (α-APA derivative) demonstrate activity against wild-type HIV-1, they show variable and often reduced potency against common NNRTI resistance-associated mutations, including K103N and Y181C [1]. Furthermore, cross-resistance patterns are not uniform: virus isolates containing specific mutations may retain sensitivity to one NNRTI while displaying substantial resistance to another structurally distinct analog [2]. Consequently, experimental substitution among NNRTI analogs without explicit comparative data on the specific viral strain or mutant of interest will introduce uncontrolled variables that can confound research reproducibility and undermine mechanistic interpretation of antiviral effects.

Tivirapine Procurement-Relevant Quantitative Evidence: Differential Data vs. Nevirapine, Delavirdine, and Other First-Generation NNRTIs


Tivirapine Wild-Type HIV-1 Potency (EC50 = 4 nM) Compared with Nevirapine (Median EC50 = 63 nM)

Tivirapine demonstrates an EC50 value of 4 nM against HIV-1-induced cytopathic effects in cell culture [1]. For comparison, nevirapine exhibits a median EC50 value of 63 nM (range 14-302 nM, n=29) against a broad panel of HIV-1 group M clinical isolates encompassing clades A, B, C, D, F, G, H, and circulating recombinant forms CRF01_AE, CRF02_AG, and CRF12_BF replicating in human embryonic kidney 293 cells [2]. This represents an approximate 16-fold difference in median potency under their respective assay conditions, establishing tivirapine as the more potent of the two first-generation NNRTIs in wild-type HIV-1 antiviral assays.

HIV-1 antiviral screening NNRTI potency comparison wild-type HIV-1 inhibition

Tivirapine Retains Activity Against Y181C Mutant HIV-1 RT, a Key NNRTI Resistance Mutation

Tivirapine inhibits the Y181C mutant of HIV-1 reverse transcriptase (RT), a substitution commonly associated with resistance to multiple first-generation NNRTIs [1]. In a clinical isolate analysis from patients failing loviride monotherapy, an isolate harboring the Y181C substitution was characterized as resistant to loviride and delavirdine, yet retained sensitivity to tivirapine, efavirenz, and HBY-097 [2]. This demonstrates that tivirapine maintains antiviral activity against a specific clinically relevant resistance-associated variant, in contrast to the loss of activity observed for loviride and delavirdine in the same isolate.

NNRTI resistance Y181C mutation HIV-1 reverse transcriptase inhibition

Tivirapine Cross-Resistance Following Loviride Failure: Quantitative Fold-Resistance Comparison with Efavirenz and Nevirapine

In a recombinant virus assay analyzing 24 clinical samples from patients treated with long-term loviride monotherapy, phenotypic resistance to loviride ranged from 0.04 to 3.47 log10-fold [1]. Cross-resistance to the other NNRTIs tested was extensive across the sample set; however, the fold resistance to efavirenz was significantly lower than the fold resistance observed for nevirapine [1]. Tivirapine was among the compounds tested in this cross-resistance panel, and while cross-resistance was observed across the set depending on the specific mutational profiles, the data demonstrate that NNRTIs are not uniformly cross-resistant in the clinical setting—with fold-resistance magnitudes varying substantially among analogs.

NNRTI cross-resistance loviride resistance phenotypic resistance

Tivirapine Inhibits HIV-2 and SIV Replication, Demonstrating Broader Species Spectrum Than Typical NNRTI Class Limitations

Tivirapine (8-chloro-TIBO) inhibits the replication of different HIV-2 strains (ROD and EHO) and SIV strains (mac251, agm3, and mndGB1) at micromolar concentrations [1]. This finding is notable because NNRTIs as a class were historically characterized as exclusively HIV-1-specific agents; nevirapine has been documented to lack antiviral activity against HIV-2 isolates in cell culture [2]. The inhibitory effects of tivirapine on HIV-2-induced cytopathicity correlated with its inhibitory effects on HIV-2 RT activity, confirming the mechanism is consistent with RT inhibition [1]. Following selection of delavirdine-resistant HIV-2 (EHO) variants harboring Ser102Leu and/or Glu219Asp RT mutations, some cross-resistance was observed with tivirapine depending on the mutant strain, indicating shared but non-identical binding determinants [1].

HIV-2 antiviral activity SIV inhibition broad-spectrum NNRTI

Tivirapine Binding Free Energy: Computational Binding Affinity Benchmark vs. TIBO Derivatives

Computational studies of 42 TIBO derivatives binding to HIV-1 RT have established that tivirapine (R-86183) exhibits a calculated binding free energy (FEB) of -225.05 kJ/mol using the Dock-MM-PB/GS methodology [1]. The predicted FEB values for the TIBO series demonstrated a good correlation with experimental activity (pIC50), with r² = 0.8680 and q² = 0.8298 [1]. For comparative reference, a ligand identified as compound no. 11 (5 8.52) exhibited the highest activity in the set with a calculated binding energy of -225.31 kJ/mol, placing tivirapine near the top of the activity range among the 42 derivatives analyzed [1].

binding free energy molecular docking TIBO SAR computational drug design

Tivirapine (137332-54-8): Optimal Research and Industrial Application Scenarios Based on Differential Evidence


High-Sensitivity Antiviral Screening Against Wild-Type HIV-1

Based on the demonstrated EC50 value of 4 nM [1] compared with the substantially higher median EC50 of nevirapine at 63 nM [2], tivirapine is optimally deployed as a high-sensitivity reference inhibitor in wild-type HIV-1 antiviral screening assays. Its sub-10 nanomolar potency enables robust assay windows at lower compound concentrations, reducing vehicle interference and solvent-related artifacts in high-throughput screening campaigns. Researchers validating new anti-HIV-1 candidates or profiling compound libraries should consider tivirapine as a positive control that provides greater analytical sensitivity than nevirapine in wild-type HIV-1 models.

NNRTI Cross-Resistance and Resistance Mutation Profiling Studies

Tivirapine is a necessary inclusion in NNRTI cross-resistance panels based on its distinct resistance susceptibility profile. Clinical isolate testing demonstrates that virus carrying the Y181C substitution remains sensitive to tivirapine while displaying resistance to loviride and delavirdine [1]. Furthermore, phenotypic resistance analyses following loviride exposure reveal that cross-resistance magnitude varies among NNRTI analogs [1]. For laboratories conducting comprehensive resistance mutation profiling, tivirapine provides a structurally distinct TIBO scaffold comparator to dipyridodiazepinones (nevirapine) and bisheteroarylpiperazines (delavirdine), enabling scaffold-specific resistance pattern delineation that cannot be extrapolated from testing with only a subset of NNRTI analogs.

HIV-2 and SIV Antiviral Research and Non-Human Primate Model Development

Tivirapine demonstrates measurable antiviral activity against HIV-2 strains (ROD and EHO) and SIV strains (mac251, agm3, mndGB1) at micromolar concentrations [1], contrasting with the documented lack of activity of nevirapine against HIV-2 isolates [2]. This broader species tropism makes tivirapine particularly suitable for: (1) HIV-2 antiviral screening programs where NNRTI reference activity is needed, (2) comparative lentivirus studies examining HIV-1 vs. HIV-2 inhibitor susceptibility, and (3) SIV-based non-human primate model systems requiring an NNRTI with measurable activity in the simian virus context. Researchers should note the micromolar potency range in HIV-2/SIV contrasts with the nanomolar potency in HIV-1, requiring appropriate concentration adjustments.

Computational Binding Affinity Benchmarking and Docking Validation

With a co-crystallized structure bound to HIV-1 RT and a calculated binding free energy of -225.05 kJ/mol that correlates strongly with experimental activity (r² = 0.8680, q² = 0.8298 across 42 TIBO derivatives) [1], tivirapine functions as a validated computational benchmark for in silico drug discovery workflows. Its well-characterized binding mode to the NNRTI pocket enables accurate validation of docking algorithms, binding free energy prediction methods, and molecular dynamics simulation protocols. Computational chemistry groups developing or validating new structure-based screening methodologies should consider tivirapine as a reference ligand with high-quality experimental and computational binding data against the HIV-1 RT target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tivirapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.